molecular formula C6H14ClN5O B13934446 4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride

4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride

Cat. No.: B13934446
M. Wt: 207.66 g/mol
InChI Key: WYCHVJVTGYKERQ-UHFFFAOYSA-N
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Description

4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride is a chemical compound with the molecular formula C6H14ClN5O. It is known for its unique structure, which includes a piperazine ring substituted with carbamimidoyl and carboxylic acid amide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride typically involves the reaction of piperazine derivatives with carbamimidoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C6H14ClN5O

Molecular Weight

207.66 g/mol

IUPAC Name

4-carbamimidoylpiperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C6H13N5O.ClH/c7-5(8)10-1-3-11(4-2-10)6(9)12;/h1-4H2,(H3,7,8)(H2,9,12);1H

InChI Key

WYCHVJVTGYKERQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=N)N)C(=O)N.Cl

Origin of Product

United States

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